molecular formula C21H24N2O4 B11091197 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

Cat. No.: B11091197
M. Wt: 368.4 g/mol
InChI Key: FWYWWHJQQXUGBF-UHFFFAOYSA-N
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Description

5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common method includes the aldol condensation reaction between isoquinoline-1,3-dione and suitable aldehydes or ketones . The reaction conditions often require the presence of a base catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione apart from similar compounds is its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

5,5-diethyl-1-(morpholine-4-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione

InChI

InChI=1S/C21H24N2O4/c1-3-21(4-2)13-14-7-5-6-8-15(14)17-16(18(24)20(26)23(17)21)19(25)22-9-11-27-12-10-22/h5-8H,3-4,9-13H2,1-2H3

InChI Key

FWYWWHJQQXUGBF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCOCC4)CC

Origin of Product

United States

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